molecular formula C14H14ClN3O2S B5219608 Ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate CAS No. 7149-61-3

Ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate

Cat. No.: B5219608
CAS No.: 7149-61-3
M. Wt: 323.8 g/mol
InChI Key: HUCQZFLGJWTXOM-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a 2-[(2-chlorophenyl)methylsulfanyl] substituent at position 2, an amino group at position 4, and an ethyl ester at position 3. This structure combines aromatic, sulfanyl, and ester functionalities, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-2-20-13(19)10-7-17-14(18-12(10)16)21-8-9-5-3-4-6-11(9)15/h3-7H,2,8H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCQZFLGJWTXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290982
Record name ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-61-3
Record name NSC72265
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chlorobenzyl mercaptan with ethyl 4,6-dichloro-5-formylpyrimidine-2-carboxylate under basic conditions to form the intermediate compound. This intermediate is then subjected to nucleophilic substitution with ammonia to introduce the amino group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Physicochemical Properties

Methylthio vs. (2-Chlorophenyl)methylsulfanyl Groups
  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (CAS 776-53-4): Molecular weight: 227.28 g/mol (lower than the target compound due to the smaller methylthio group). Applications: Used as an intermediate in synthesizing protein kinase inhibitors . Solubility: Likely higher in polar solvents compared to the target compound due to reduced steric hindrance and lipophilicity.
  • Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 339019-54-4): Features dual sulfanyl groups (2-chlorophenyl and methyl).
Ethyl vs. Other Ester Groups
  • Boiling point: 375.4°C, indicating thermal stability influenced by the dimethylamino group .
Aromatic vs. Aliphatic Sulfanyl Substituents
  • Ethyl 4-amino-2-(ethylsulfanyl)pyrimidine-5-carboxylate (CAS 778-97-2): Ethylsulfanyl group introduces moderate lipophilicity (molecular weight: 227.28 g/mol). Compared to the target compound, the absence of an aromatic ring may reduce π-π stacking interactions in biological systems .
Pharmaceutical Potential
  • Kinase Inhibition: Methylthio analogs (e.g., ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate) are precursors for kinase inhibitors, suggesting the target compound may exhibit similar activity with enhanced selectivity due to its aromatic substituent .
  • Anticancer Activity : Compounds like mobocertinib succinate, which share pyrimidine cores, target epidermal growth factor receptors (EGFR). The 2-chlorophenyl group in the target compound may improve binding affinity to hydrophobic kinase domains .

Data Tables

Table 1: Key Properties of Selected Pyrimidine Derivatives

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Application
Ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate Not reported ~300 (estimated) 2-(2-Chlorophenyl)methylsulfanyl, 4-amino Kinase inhibition, material science
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate 776-53-4 227.28 2-Methylthio, 4-amino Protein kinase inhibitor intermediate
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate 339019-54-4 Not reported 2-Methylsulfanyl, 4-(2-chlorophenyl) Undisclosed (structural analog)
Ethyl 4-(dimethylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate 15400-44-9 241.31 4-Dimethylamino, 2-methylsulfanyl Thermal stability studies

Biological Activity

Ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate, a pyrimidine derivative, has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the compound's synthesis, biological efficacy, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₀H₁₁ClN₂O₂S
Molar Mass: 232.72 g/mol
CAS Number: 5909-24-0
Physical State: Solid (crystalline)
Melting Point: 60-63 °C
Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate with appropriate amines under controlled conditions. This synthetic pathway is crucial for generating derivatives with enhanced biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In vitro assays have demonstrated that derivatives of pyrimidine can significantly inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

CompoundIC50 (μM)Reference
This compound0.04 ± 0.01
Celecoxib (Standard)0.04 ± 0.01

In animal models, such as carrageenan-induced paw edema in rats, these derivatives showed a comparable efficacy to traditional anti-inflammatory drugs like indomethacin.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrimidine derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)<1.0
HeLa (Cervical Cancer)<1.5

The structure-activity relationship indicates that modifications at specific positions on the pyrimidine ring can enhance cytotoxicity, with electron-donating groups being particularly beneficial.

Antimicrobial Activity

Research has also pointed towards significant antimicrobial properties of this compound against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Case Studies and Research Findings

  • Case Study on Anti-inflammatory Effects:
    A study conducted on rats demonstrated that the administration of this compound resulted in a marked reduction in inflammation markers compared to control groups treated with saline solutions.
  • Case Study on Anticancer Efficacy:
    In vitro studies on human cancer cell lines revealed that treatment with the compound led to apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
  • Research on Structure-Activity Relationships:
    A review highlighted that the presence of specific substituents on the pyrimidine ring influenced both anti-inflammatory and anticancer activities, with chlorinated phenyl groups enhancing efficacy against COX enzymes and cancer cells alike .

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